2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-
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Overview
Description
2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorinated phenyl group, which can significantly influence its chemical and biological properties .
Preparation Methods
The synthesis of 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the reaction of fluorinated anilines with isatins. The process can be carried out in acidic ethanol, leading to the formation of the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imino group, leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance its binding affinity to certain receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other fluorinated indole derivatives, such as:
- 2H-Indol-2-one, 1,3-dihydro-3-[(3-trifluoromethyl)phenyl]imino-
- 2H-Indol-2-one, 1,3-dihydro-3-[(3-chlorophenyl)imino]-
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
647013-16-9 |
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Molecular Formula |
C16H13FN2O |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)imino-5,7-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C16H13FN2O/c1-9-6-10(2)14-13(7-9)15(16(20)19-14)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
VIKGWDCRQWBODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC3=CC(=CC=C3)F)C(=O)N2)C |
Origin of Product |
United States |
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